molecular formula C16H20O7 B14083882 3-(4-Acetoxy-3-methoxyphenyl)propane-1,2-diyl diacetate

3-(4-Acetoxy-3-methoxyphenyl)propane-1,2-diyl diacetate

Cat. No.: B14083882
M. Wt: 324.32 g/mol
InChI Key: HOFDJSIQKCFJNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Acetoxy-3-methoxyphenyl)propane-1,2-diyl diacetate is an organic compound with the molecular formula C14H18O7 It is characterized by the presence of acetoxy and methoxy groups attached to a phenyl ring, which is further connected to a propane-1,2-diyl diacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetoxy-3-methoxyphenyl)propane-1,2-diyl diacetate typically involves the esterification of 3-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the hydroxyl groups to acetoxy groups .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetoxy-3-methoxyphenyl)propane-1,2-diyl diacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Acetoxy-3-methoxyphenyl)propane-1,2-diyl diacetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Acetoxy-3-methoxyphenyl)propane-1,2-diyl diacetate involves its interaction with specific molecular targets and pathways. The acetoxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Acetoxy-3-methoxyphenyl)propane-1,2-diyl diacetate is unique due to its specific arrangement of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C16H20O7

Molecular Weight

324.32 g/mol

IUPAC Name

[2-acetyloxy-3-(4-acetyloxy-3-methoxyphenyl)propyl] acetate

InChI

InChI=1S/C16H20O7/c1-10(17)21-9-14(22-11(2)18)7-13-5-6-15(23-12(3)19)16(8-13)20-4/h5-6,8,14H,7,9H2,1-4H3

InChI Key

HOFDJSIQKCFJNV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(CC1=CC(=C(C=C1)OC(=O)C)OC)OC(=O)C

Origin of Product

United States

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